(5-Methoxypyridin-3-yl)methanamine dihydrochloride
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Overview
Description
(5-Methoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its methoxy group attached to a pyridine ring, which is further connected to a methanamine group.
Preparation Methods
The synthesis of (5-Methoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Functionalization: The pyridine ring is functionalized to introduce the methanamine group.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Methoxypyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Methoxypyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (5-Methoxypyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
(5-Methoxypyridin-3-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
- (5-Hydroxypyridin-3-yl)methanamine dihydrochloride
- (5-Methylpyridin-3-yl)methanamine dihydrochloride
- (5-Chloropyridin-3-yl)methanamine dihydrochloride
These compounds share a similar pyridine core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the methoxy group in this compound provides unique reactivity and interaction profiles compared to its analogs .
Properties
CAS No. |
1955523-54-2 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
(5-methoxypyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3,8H2,1H3;1H |
InChI Key |
YSRMVAMHMYMLLH-UHFFFAOYSA-N |
SMILES |
COC1=CN=CC(=C1)CN.Cl.Cl |
Canonical SMILES |
COC1=CN=CC(=C1)CN.Cl |
solubility |
not available |
Origin of Product |
United States |
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